molecular formula C14H20N2O2 B12602455 4-Phenylbutyl pyrazolidine-1-carboxylate CAS No. 648958-33-2

4-Phenylbutyl pyrazolidine-1-carboxylate

Cat. No.: B12602455
CAS No.: 648958-33-2
M. Wt: 248.32 g/mol
InChI Key: LQYPSFYFLHOTNL-UHFFFAOYSA-N
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Description

4-Phenylbutyl pyrazolidine-1-carboxylate is a chemical compound that belongs to the class of pyrazolidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylbutyl pyrazolidine-1-carboxylate typically involves the reaction of 4-phenylbutylamine with pyrazolidine-1-carboxylic acid. The reaction is usually carried out under mild conditions using a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutyl pyrazolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenylbutyl pyrazolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Phenylbutyl pyrazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylbutyl pyrazolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

648958-33-2

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-phenylbutyl pyrazolidine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c17-14(16-11-6-10-15-16)18-12-5-4-9-13-7-2-1-3-8-13/h1-3,7-8,15H,4-6,9-12H2

InChI Key

LQYPSFYFLHOTNL-UHFFFAOYSA-N

Canonical SMILES

C1CNN(C1)C(=O)OCCCCC2=CC=CC=C2

Origin of Product

United States

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